2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

Catalog No.
S730308
CAS No.
564483-19-8
M.F
C29H45P
M. Wt
424.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiph...

CAS Number

564483-19-8

Product Name

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C29H45P

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C29H45P/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12/h13-21H,1-12H3

InChI Key

SACNIGZYDTUHKB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C

The exact mass of the compound tBuXPhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (CAS: 564483-19-8), commonly known as t-BuXPhos, is an air-stable, highly sterically hindered dialkylbiaryl phosphine ligand developed for palladium-catalyzed cross-coupling reactions . Featuring a di-tert-butylphosphino group on a triisopropylbiphenyl backbone, it is specifically engineered to favor the formation of highly active mono-ligated Pd(0) species while preventing off-cycle palladacycle formation [1]. In procurement and process design, t-BuXPhos is prioritized as a premium ligand for forging difficult C–N and C–O bonds, particularly when coupling weak nucleophiles, hindered aryl halides, or operating under mild, low-temperature, or green solvent conditions where less bulky analogs fail [2].

Attempting to substitute t-BuXPhos with its dicyclohexyl analog (XPhos) or standard triarylphosphines frequently results in process failure, incomplete conversion, or drastically extended reaction times[1]. The critical procurement differentiator is steric bulk: the di-tert-butyl groups of t-BuXPhos provide a significantly larger cone angle and electron density at the phosphorus center than dicyclohexyl groups. This unique steric profile is strictly required to prevent detrimental catalyst deactivation pathways, such as O,O'-chelation with acidic substrates or the formation of unreactive palladacycles [2]. Consequently, substituting t-BuXPhos with generic in-class alternatives in demanding aminations or alpha-arylations leads to unacceptably low yields and necessitates higher catalyst loadings, negating any initial cost savings.

Kinetic Superiority in Room-Temperature Amination

In the palladium-catalyzed cross-coupling of 4-chloroanisole with dimethylamine using a strong base (LHMDS) at room temperature, the t-BuXPhos precatalyst demonstrated a massive kinetic advantage over related biaryl ligands. The t-BuXPhos system achieved complete conversion in under 20 minutes. In stark contrast, the XPhos and RuPhos precatalysts required in excess of 5 hours to reach full conversion under identical conditions[1]. This kinetic acceleration is critical for process efficiency and throughput.

Evidence DimensionReaction Time to Full Conversion
Target Compound Data< 20 minutes (t-BuXPhos)
Comparator Or Baseline> 5 hours (XPhos and RuPhos)
Quantified Difference>15-fold reduction in reaction time
ConditionsCross-coupling of 4-chloroanisole with dimethylamine (2M in THF) using LHMDS at room temperature.

For industrial scale-up, reducing reaction times from hours to minutes significantly increases reactor throughput and lowers operational costs.

Unmatched Yield in Green Chemistry C-N Couplings (Alcoholic Solvents)

When performing Buchwald-Hartwig aminations in environmentally benign alcoholic solvents, t-BuXPhos exhibits extreme superiority over XPhos. In the coupling of 3-bromotoluene and 2-aminopyridine in ethanol at 50 °C, the [Pd(π-cinnamyl)Cl]2/t-BuXPhos system afforded a quantitative yield (>98%). Under the exact same conditions, substituting t-BuXPhos with XPhos resulted in a catastrophic drop in yield to just 11% [1]. This highlights the absolute necessity of the di-tert-butyl substitution for maintaining catalytic activity in protic media.

Evidence DimensionProduct Yield (%)
Target Compound Data>98% yield
Comparator Or Baseline11% yield (XPhos)
Quantified Difference87 percentage point increase in yield
ConditionsCoupling of 3-bromotoluene and 2-aminopyridine using [Pd(π-cinnamyl)Cl]2 (0.5 mol %) and ligand (1.5 mol %) in EtOH at 50 °C for 4 h.

Procurement teams targeting sustainable, solvent-minimized manufacturing routes must select t-BuXPhos to ensure viable yields in protic solvents.

High-Efficiency Alpha-Arylation of Carbonyl Compounds

In the challenging alpha-arylation of nitriles and amides, the steric protection afforded by t-BuXPhos prevents off-cycle catalyst deactivation. In a benchmark alpha-arylation reaction at 60 °C, the t-BuXPhos Pd G3 precatalyst delivered an excellent 97% yield of the desired product. In comparison, the XPhos Pd G3 precatalyst achieved only a moderate 75% conversion, and a standard bidentate ferrocene-based precatalyst ((dtbpf)PdCl2) yielded a mere 28%. This confirms that t-BuXPhos is the optimal ligand for maximizing turnover in enolate-based cross-couplings.

Evidence DimensionConversion / Yield (%)
Target Compound Data97% yield (t-BuXPhos Pd G3)
Comparator Or Baseline75% conversion (XPhos Pd G3); 28% conversion ((dtbpf)PdCl2)
Quantified Difference22-69 percentage point improvement in yield/conversion
ConditionsAlpha-arylation reaction in 1,4-dioxane at 60 °C.

Maximizing yield in the late-stage alpha-arylation of pharmaceutical intermediates directly reduces the consumption of expensive, complex precursors.

High-Throughput Room-Temperature Aminations

Due to its exceptional kinetic profile, achieving full conversion in under 20 minutes, t-BuXPhos is the premier choice for high-throughput screening and continuous-flow manufacturing of N,N-dimethylanilines and related APIs at room temperature [1].

Green Chemistry and Micellar Cross-Couplings

Because it maintains near-quantitative yields (>98%) in protic and alcoholic solvents where dicyclohexyl analogs fail, t-BuXPhos is strictly required for process chemists developing sustainable, ethanol-based Buchwald-Hartwig aminations [2].

Alpha-Arylation of Amides and Esters

Its ability to prevent off-cycle palladacycle formation makes t-BuXPhos the optimal ligand for the alpha-arylation of carbonyl compounds, ensuring high yields (97%+) in the synthesis of complex pharmaceutical intermediates where standard ligands stall .

XLogP3

8.5

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

Dates

Last modified: 08-15-2023

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